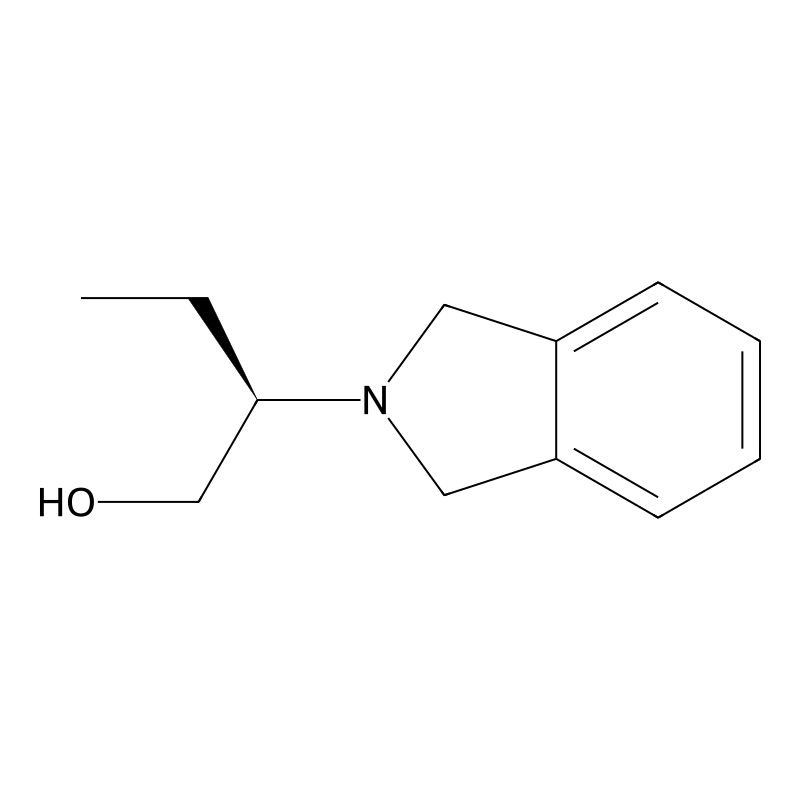

(R)-2-(Isoindolin-2-yl)butan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Search of Scientific Databases

Scientific databases like PubChem and Scifinder were searched for information on (R)-2-(Isoindolin-2-yl)butan-1-ol. These databases did not return any specific results related to its use in scientific research [, ].

Chemical Novelty

The absence of information in scientific databases suggests that (R)-2-(Isoindolin-2-yl)butan-1-ol might be a relatively new molecule or one that hasn't been widely studied yet.

(R)-2-(Isoindolin-2-yl)butan-1-ol is a chiral compound characterized by the presence of an isoindoline moiety attached to a butanol chain. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural features, which allow it to participate in various

The chemical reactivity of (R)-2-(Isoindolin-2-yl)butan-1-ol includes:

- Nucleophilic Addition: The alcohol group can act as a nucleophile, enabling reactions with electrophiles.

- Intramolecular Aza-Michael Reactions: This compound can undergo cyclization reactions, forming more complex structures.

- Oxidation: The alcohol can be oxidized to yield corresponding carbonyl compounds, such as ketones or aldehydes, depending on the reaction conditions .

(R)-2-(Isoindolin-2-yl)butan-1-ol exhibits various biological activities attributed to its isoindoline structure. Compounds with similar frameworks have been studied for their roles in:

- Anticancer Activity: Some isoindoline derivatives have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective Effects: Certain studies suggest that isoindolines may have neuroprotective properties, potentially beneficial in neurodegenerative diseases .

Several methods exist for synthesizing (R)-2-(Isoindolin-2-yl)butan-1-ol:

- Asymmetric Synthesis: Utilizing chiral catalysts or reagents to ensure the formation of the desired enantiomer.

- Starting Materials: Common precursors include isoindoline derivatives and butyric acid derivatives, which can be reacted under controlled conditions to yield the target compound.

- Reagents: Typical reagents might include Lewis acids for facilitating nucleophilic attacks and reducing agents for alcohol formation .

The applications of (R)-2-(Isoindolin-2-yl)butan-1-ol are primarily found in:

- Pharmaceuticals: Its unique structure may contribute to drug design, particularly in developing new therapeutic agents targeting specific biological pathways.

- Organic Synthesis: This compound can serve as an intermediate in synthesizing more complex organic molecules due to its functional groups .

Interaction studies involving (R)-2-(Isoindolin-2-yl)butan-1-ol focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with:

- Enzymes: Potential inhibition or modulation of enzyme activity related to metabolic pathways.

- Receptors: Binding studies indicate possible interactions with neurotransmitter receptors, which could elucidate its neuroprotective effects .

Similar compounds include:

- (S)-2-(Isoindolin-2-yl)butan-1-ol: The enantiomer of (R)-2-(Isoindolin-2-yl)butan-1-ol, potentially differing in biological activity.

- Isoindoline Derivatives: Such as 3-hydroxyisoindoline, which may possess different reactivity patterns.

- Butanol Derivatives: Compounds like 1-butanol and 2-butanol, which lack the isoindoline structure but share the butanol framework.

Comparison TableCompound Name Structure Type Unique Features (R)-2-(Isoindolin-2-yl)butan-1-ol Chiral Isoindoline Biological activity and potential drug use (S)-2-(Isoindolin-2-yl)butan-1-ol Chiral Isoindoline Enantiomeric differences in activity 3-Hydroxyisoindoline Isoindoline Different functional group positioning 1-butanol Simple Alcohol No aromatic ring; simpler reactivity 2-butanol Simple Alcohol No aromatic ring; simpler reactivity

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (R)-2-(Isoindolin-2-yl)butan-1-ol | Chiral Isoindoline | Biological activity and potential drug use |

| (S)-2-(Isoindolin-2-yl)butan-1-ol | Chiral Isoindoline | Enantiomeric differences in activity |

| 3-Hydroxyisoindoline | Isoindoline | Different functional group positioning |

| 1-butanol | Simple Alcohol | No aromatic ring; simpler reactivity |

| 2-butanol | Simple Alcohol | No aromatic ring; simpler reactivity |

This comparison highlights the uniqueness of (R)-2-(Isoindolin-2-yl)butan-1-ol, especially regarding its chiral nature and potential biological applications.

(R)-2-(Isoindolin-2-yl)butan-1-ol is a chiral organic compound characterized by its specific stereochemistry, indicated by the (R) configuration [1]. The compound features a butanol backbone with a hydroxyl (-OH) group, which contributes to its alcohol properties [1]. The molecular formula is C12H17NO with a molecular weight of 191.27 g/mol [12] [14]. The IUPAC name for this compound is (R)-2-(1,3-dihydroisoindol-2-yl)butan-1-ol [14].

The stereogenic center is located at the carbon atom bearing both the hydroxyl group and the isoindoline moiety [1]. The presence of the isoindoline moiety adds complexity to its structure, influencing its reactivity and potential interactions with biological systems [1]. The compound's SMILES notation is CCC(CO)N1CC2=CC=CC=C2C1, which clearly depicts the structural arrangement [14].

The stereochemistry can be understood through the Cahn-Ingold-Prelog priority rules, where the (R) configuration indicates the specific three-dimensional arrangement of substituents around the chiral center [4]. As a chiral molecule, it may exhibit different pharmacological activities compared to its enantiomer, making it of interest in medicinal chemistry and drug development [1].

Physical Constants and Parameters

Melting Point (56-61°C)

The melting point of (R)-2-(Isoindolin-2-yl)butan-1-ol has been experimentally determined to be in the range of 56°C to 61°C [14]. This relatively narrow melting point range indicates good purity and crystalline structure of the compound [14]. The melting point serves as an important physical constant for identification and quality control purposes [14].

Specific Optical Rotation (-16° to -20° at 20°C in ethanol)

The specific optical rotation of (R)-2-(Isoindolin-2-yl)butan-1-ol has been measured as -16° to -20° at 20°C in ethanol solvent (c=1.3) [14]. This negative optical rotation is characteristic of the (R)-enantiomer and provides definitive confirmation of the compound's stereochemical identity [14]. The measurement conditions specify a temperature of 20°C and wavelength of 589 nm (sodium D-line) [14].

Molecular Weight and Elemental Composition

The molecular weight of (R)-2-(Isoindolin-2-yl)butan-1-ol is 191.27 g/mol, corresponding to the molecular formula C12H17NO [12] [14]. The elemental composition consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom [12] [14]. The compound has a CAS registry number of 135711-18-1 [14].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H17NO | [12] [14] |

| Molecular Weight | 191.27 g/mol | [12] [14] |

| CAS Number | 135711-18-1 | [14] |

| InChI Key | OGAAQVONYOTBGB-GFCCVEGCSA-N | [14] |

Spectroscopic Characteristics

The spectroscopic characteristics of (R)-2-(Isoindolin-2-yl)butan-1-ol can be analyzed through various analytical techniques commonly employed for similar compounds [17] [31]. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about the compound [16] [17]. The 1H NMR spectrum would be expected to show characteristic signals for the isoindoline ring protons, the butanol chain protons, and the hydroxyl proton [16] [17].

For compounds containing isoindoline moieties, infrared spectroscopy typically reveals characteristic absorption bands [17] [31]. The hydroxyl group would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ [18] [20]. The aromatic C=C stretching vibrations from the isoindoline ring system would appear in the region of 1450-1650 cm⁻¹ [17] [31].

Mass spectrometry analysis would show the molecular ion peak at m/z 191, corresponding to the molecular weight [21]. Fragmentation patterns would be expected to show characteristic losses related to the butanol side chain and the isoindoline ring system [21]. The compound's spectroscopic data must be confirmed by methods of elemental and spectral analysis including Fourier transform infrared spectroscopy, 1H nuclear magnetic resonance, and mass spectrometry [31] [34].

Solubility Profile and Behavior in Various Solvents

The solubility profile of (R)-2-(Isoindolin-2-yl)butan-1-ol is influenced by both its hydroxyl group and the isoindoline moiety [22] [28]. The presence of the hydroxyl group enables the formation of hydrogen bonds, which contributes to its solubility in polar media [22]. However, the hydrophobic characteristics of the hydrocarbon portion and the aromatic isoindoline ring may limit its aqueous solubility [22] [25].

Isoindoline derivatives are typically soluble in water and various organic solvents [28]. The compound would be expected to show good solubility in polar protic solvents such as ethanol and methanol due to hydrogen bonding capabilities [23] [24]. In non-polar solvents, the solubility may be more limited due to the polar hydroxyl group [22] [25].

The dual nature of the molecule, containing both polar and non-polar regions, makes it a versatile compound in various chemical applications [22]. The solubility characteristics can be affected by concentration and temperature, with increased temperatures generally enhancing solubility in both polar and non-polar solvents [22].

| Solvent Type | Expected Solubility | Mechanism |

|---|---|---|

| Polar Protic (Ethanol, Methanol) | High | Hydrogen bonding [23] [24] |

| Polar Aprotic (Acetone, DMF) | Moderate to High | Dipole interactions [25] |

| Non-polar (Hexane, Toluene) | Limited | Hydrophobic interactions [22] |

| Water | Moderate | Hydrogen bonding with limitations [22] [28] |